molecular formula C10H7BrF3N3O5 B1461691 N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide CAS No. 1161880-90-5

N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide

Cat. No.: B1461691
CAS No.: 1161880-90-5
M. Wt: 386.08 g/mol
InChI Key: JMLJZKKJBVCMLL-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroacetamide group could impart certain properties, such as reactivity or solubility .

Scientific Research Applications

  • Synthesis of Heterocycles :

    • Shaaban (2017) demonstrated the synthesis of various heterocycles and fused heterocycles incorporating the trifluoroacetamide moiety, utilizing N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide for reactions with thioamides and heterocyclic amines under thermal and microwave conditions (Shaaban, 2017).
  • Chemical Shift Sensitivity in NMR Studies :

    • Research by Ye et al. (2015) highlighted the role of trifluoromethyl probes (including derivatives of trifluoroacetamide) in 19F NMR studies to distinguish protein conformers or states, indicating their importance in understanding protein structure (Ye et al., 2015).
  • Versatile Building Block for Synthesis :

    • Lui, Marhold, and Rock (1998) utilized 3-bromo-1,1,1-trifluoroacetone, a related compound, as a versatile fluorinated building block in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds (Lui, Marhold, & Rock, 1998).
  • Synthesis of Tetraaza[3.3.3.3]meta- and Paracyclopanes :

    • Shinmyozu et al. (1993) described the synthesis of tetraaza[3.3.3.3]meta- and paracyclopanes by alkylation of N-substituted trifluoroacetamides, showing the compound's utility in producing complex molecular structures (Shinmyozu et al., 1993).
  • Oxidative Addition to Alkenes :

    • Shainyan et al. (2015) explored the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, highlighting its utility in organic synthesis (Shainyan et al., 2015).
  • Copper-Catalyzed Synthesis of Primary Arylamines :

    • Tao et al. (2008) developed a catalytic method for synthesizing primary arylamines using crystalline 2,2,2-trifluoroacetamide, indicating its importance in catalytic chemical processes (Tao et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[2-(2-bromo-3,5-dinitrophenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N3O5/c11-8-5(1-2-15-9(18)10(12,13)14)3-6(16(19)20)4-7(8)17(21)22/h3-4H,1-2H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLJZKKJBVCMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCNC(=O)C(F)(F)F)Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide
Reactant of Route 3
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide
Reactant of Route 4
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide
Reactant of Route 6
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide

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